11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole
Description
11-Oxo-11H-benzo(e)pyrrolo(1,2-a)indole is a polycyclic heteroaromatic compound featuring a fused benzo-pyrroloindole scaffold with a ketone group at position 11. This structure combines a pyrrolo[1,2-a]indole core with a benzene ring annulation, conferring unique electronic and steric properties. The compound has garnered attention due to its structural similarity to bioactive natural products, such as mitomycins (antibiotic/anticancer agents) and harmalidine (an alkaloid from Peganum harmala) . Its synthesis was first reported in 1972 by Vomero et al., who explored derivatives for antineoplastic activity . The oxo group at position 11 enhances polarity and reactivity, making it a versatile intermediate for functionalization .
Properties
CAS No. |
38040-61-8 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
11-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaen-16-one |
InChI |
InChI=1S/C15H9NO/c17-15-13-6-3-9-16(13)12-8-7-10-4-1-2-5-11(10)14(12)15/h1-9H |
InChI Key |
FYIIBKOCJHXBPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CN34 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CN34 |
Other CAS No. |
38040-61-8 |
Synonyms |
11-oxo-11H-benzo(e)pyrrolo(1,2-a)indole |
Origin of Product |
United States |
Comparison with Similar Compounds
11-Oxo-11H-benzo[4,5]imidazo[1,2-a]indole
- Structure : Replaces the benzene ring in the target compound with an imidazole ring fused at positions 4 and 3.
- Synthesis : Prepared via cyclopropane ring-opening reactions using L-proline, ketones, and cyclopropenes .
- Properties : Exhibits spirocyclic motifs (e.g., cyclopropa[a]pyrrolizine), enhancing conformational rigidity compared to the parent compound .
- Applications : Serves as a precursor for azomethine ylides in cycloaddition reactions .
Pyrrolo[1,2-a]quinoxalinones
- Structure: Incorporates a quinoxaline moiety fused to the pyrroloindole core.
- Synthesis : Achieved via palladium-catalyzed oxidative carbonylation of indoles, enabling direct C2-H functionalization .
- Properties: The quinoxaline ring introduces π-conjugation, altering photophysical properties and redox behavior .
Mitomycins (e.g., Mitomycin C)
- Structure : Contains a pyrrolo[1,2-a]indole core fused to aziridine and carbamate groups.
- Biological Activity : Potent DNA cross-linking agents with antibiotic and anticancer activity .
- Key Difference : The aziridine ring in mitomycins enables covalent DNA binding, absent in 11-oxo derivatives .
Functional Analogues with Modified Substituents
Aziridinyl Quinones (Pyrrolo[1,2-a]benzimidazole vs. Pyrrolo[1,2-a]indole)
- Pyrrolo[1,2-a]benzimidazole Quinones: Exhibit G- and A-base specificity in DNA cleavage. Cytotoxicity: Active against non-small cell lung, colon, and ovarian cancers but inactive against leukemia .
10-Hydroxy-pyrimido[1,2-a]indoles
Modern Approaches
- Visible-Light-Induced Dearomatization : Enables regioselective synthesis of pyrrolo[1,2-a]indoles with moderate yields (55–70%) and excellent diastereoselectivity .
- Gold(I)-Catalyzed Cascades : Efficient for constructing 2,3-dihydropyrrolo[1,2-a]indoles, critical intermediates for alkaloids like harmalidine .
- Palladium-Catalyzed Carbonylation: Direct C–H functionalization for fused quinoxalinones, reducing step count .
Challenges and Opportunities
- Stereoselectivity : Oxidation at the 2a position of dihydropyrroloindoles remains challenging, requiring tailored conditions .
- Biodistribution : The oxo group improves solubility but may reduce membrane permeability compared to alkylated analogues .
- Therapeutic Potential: Hybrid derivatives (e.g., spirocyclic or diazepine-fused) show promise for CNS-targeted drug design .
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